

The Versatile Scaffold: Methyl 5-bromothiazole-4-carboxylate in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 5-bromothiazole-4-carboxylate

Cat. No.: B1416655

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In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, heterocyclic scaffolds have garnered significant attention, with the thiazole ring being a particularly privileged motif.^{[1][2]} This technical guide delves into the multifaceted applications of a key thiazole derivative, **Methyl 5-bromothiazole-4-carboxylate**, in medicinal chemistry. We will explore its synthesis, its pivotal role as a versatile intermediate, and provide detailed protocols for its derivatization into a diverse array of biologically active compounds.

The Thiazole Moiety: A Cornerstone in Drug Design

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring structural feature in numerous FDA-approved drugs and clinical candidates.^{[3][4]} Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its capacity to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric elements. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.^{[5][6][7]}

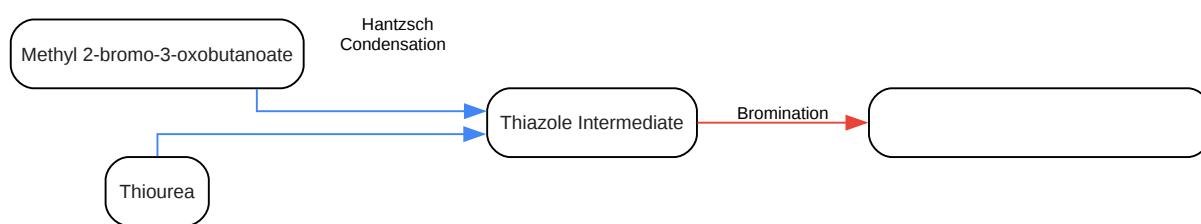
Methyl 5-bromothiazole-4-carboxylate, with its strategically positioned bromine atom and methyl ester group, serves as an exceptionally useful starting material for the synthesis of a

wide range of substituted thiazoles, enabling the exploration of chemical space and the optimization of lead compounds.

Synthesis of the Key Intermediate: Methyl 5-bromothiazole-4-carboxylate

A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][3] This reaction typically involves the condensation of an α -haloketone with a thioamide. For the synthesis of the title compound, a variation of this classical reaction can be employed, starting from readily available precursors.

Conceptual Synthetic Pathway



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Caption: Conceptual workflow for the synthesis of **Methyl 5-bromothiazole-4-carboxylate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 5-bromothiazole-4-carboxylate** is provided in the table below. These properties are crucial for designing subsequent synthetic transformations and for understanding the potential contribution of this building block to the overall characteristics of a drug candidate.

Property	Value	Source
Molecular Formula	C ₅ H ₄ BrNO ₂ S	[3][4]
Molecular Weight	222.06 g/mol	[3][4]
Appearance	Solid	[3]
CAS Number	913836-22-3	[3][4]

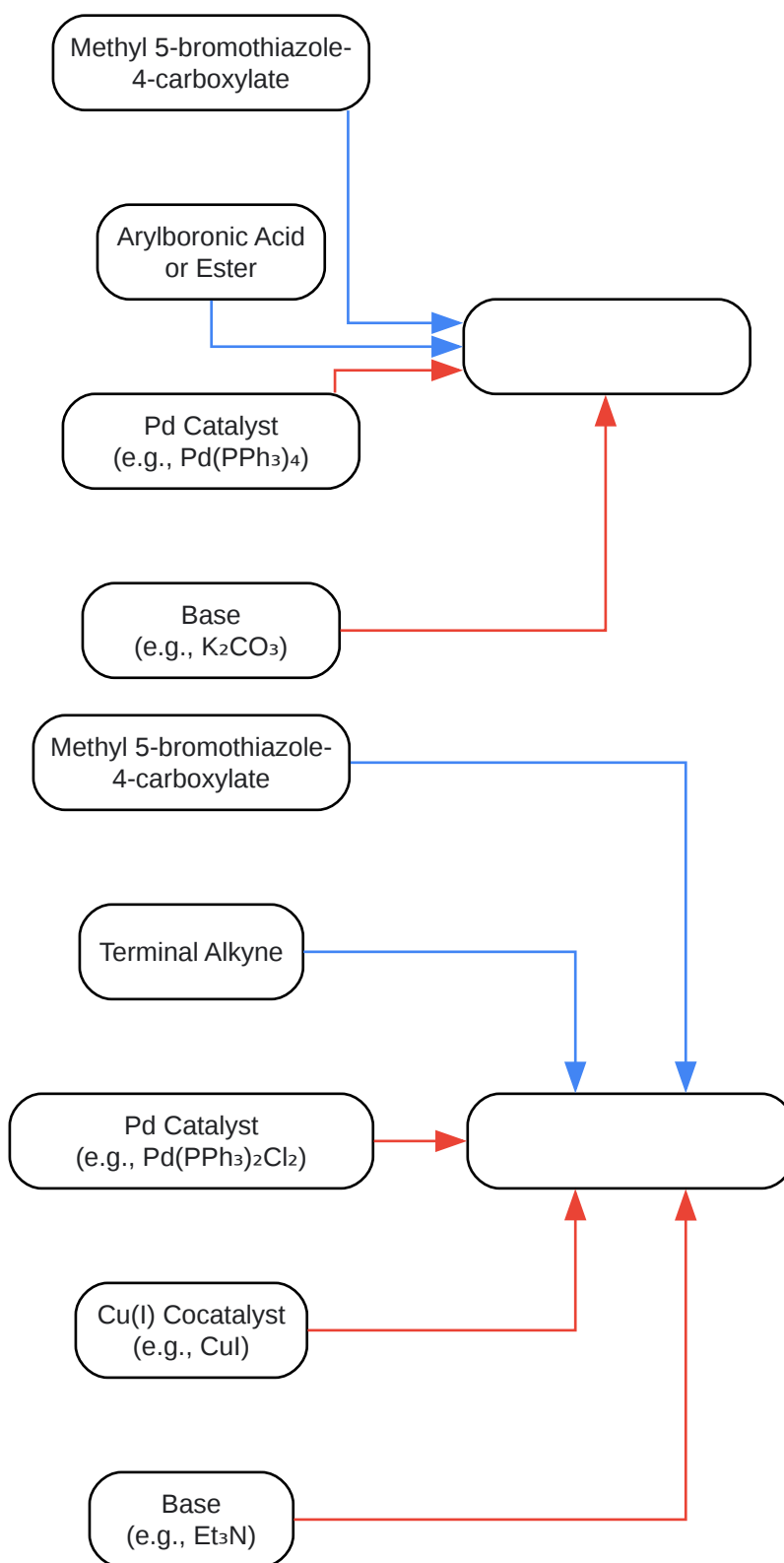
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

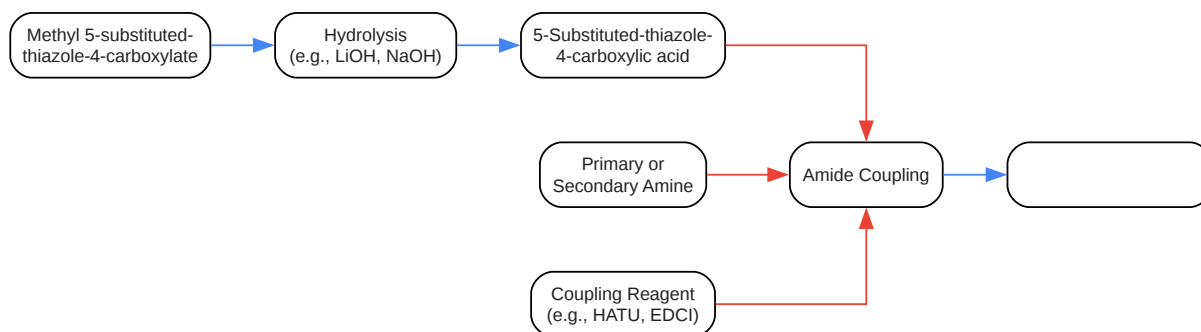
The true value of **Methyl 5-bromothiazole-4-carboxylate** lies in its utility as a versatile intermediate for the synthesis of a diverse range of derivatives. The bromine atom at the 5-position serves as a handle for various cross-coupling reactions, while the methyl ester at the 4-position can be readily converted into amides or other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the thiazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkynyl substituents.[8][9]

The Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position of the thiazole ring. This is a powerful strategy for exploring structure-activity relationships (SAR) and for constructing biaryl systems, which are common motifs in kinase inhibitors and other targeted therapies.[10][11]





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